Product packaging for Decylamine, acetate(Cat. No.:CAS No. 2016-38-8)

Decylamine, acetate

Cat. No.: B1614662
CAS No.: 2016-38-8
M. Wt: 217.35 g/mol
InChI Key: FKOPCVJGLLMUNP-UHFFFAOYSA-N
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Description

Conceptual Frameworks in Amine-Acetate Chemistry

The chemistry of decylamine (B41302), acetate (B1210297) is fundamentally an acid-base phenomenon. Decylamine, as a primary amine, acts as a Brønsted-Lowry base, while acetic acid serves as the corresponding acid. The formation of the decylammonium acetate salt is a classic neutralization reaction. The conceptual framework for understanding this and similar amine-acetate systems is built upon several key principles:

Acid-Base Equilibria: The interaction between amines and carboxylic acids in solution is governed by equilibrium constants. The formation of the aminium salt is a result of proton transfer from the carboxylic acid to the more basic amine. copernicus.org The properties of the resulting salt, such as its stability and behavior in different solvents, are dependent on the relative acidity and basicity of its constituent parts.

Hydrogen Bonding and Ion Pairing: In the solid state and in non-polar solvents, decylamine, acetate exists as a distinct ion pair, with strong hydrogen bonds between the ammonium (B1175870) protons and the carboxylate oxygen atoms. The strength of these hydrogen bonds is a critical factor in the physical properties of long-chain amine salts. cdnsciencepub.com

Chemical Reactivity and Selectivity: The acetate group can participate in further chemical transformations. For instance, the general principle of N-acetylation of amines can be achieved using an acetate source, sometimes facilitated by a catalyst like zinc acetate, to form an amide bond. researchgate.net This highlights the potential for the amine-acetate pair to serve as a precursor for more complex molecular architectures. In other contexts, such as CO2 capture technologies, amine-based solvents are studied for their ability to chemically absorb acidic gases, a process where the amine's basicity is the key functional attribute. researchgate.net The presence of the acetate counter-ion can modulate the physical properties of the system, such as viscosity and thermal stability. researchgate.net

Historical Perspectives on Long-Chain Amine Salts in Chemical Inquiry

The study of amine salts has a long history, intertwined with the development of coordination chemistry and the understanding of intermolecular forces. While specific early research on this compound is not widely documented, the broader historical context for long-chain amine salts provides a foundation for its later investigation.

Early Coordination Chemistry: The investigation of metal-ammine complexes dates back to the late 18th and 19th centuries. mdpi.com These early studies, while focused on metal centers, were crucial in establishing the fundamental coordination chemistry of the amino group (NH2), a key component of decylamine. mdpi.com

Understanding Intermolecular Forces: In the mid-20th century, spectroscopic techniques like infrared (IR) spectroscopy became pivotal in studying the structure of molecules. Research into the IR spectra of secondary amines and their salts helped to identify characteristic absorption bands for the ammonium group (NH2+), allowing for the structural elucidation of these compounds. cdnsciencepub.com This foundational work enabled scientists to distinguish between the free amine and its protonated salt form, a critical aspect for understanding compounds like this compound.

Industrial and Occupational Studies: The industrial use of various amines led to studies on their chemical properties and interactions. nih.gov While often focused on safety and toxicology, this research provided valuable data on the behavior of amines in various environments, contributing to the broader knowledge base of amine chemistry. The study of long-chain aliphatic amine salts, in particular, gained traction as their unique properties, such as their ability to form protective films, were explored in applications like corrosion inhibition. chemicalbook.com

Contemporary Significance in Specialized Chemical Domains

In modern chemical research, decylamine and its acetate salt are utilized for their specific physicochemical properties, particularly in materials science and nanotechnology. The amphiphilic nature, stemming from the hydrophobic ten-carbon chain and the hydrophilic headgroup, is central to its applications.

Surfactant and Emulsifier: Long-chain amines and their salts are effective surfactants and emulsifiers. guidechem.comatamanchemicals.com this compound can be used in formulations to stabilize mixtures of oil and water. ontosight.ai This property is leveraged in the synthesis of bio-based surfactants, where decylamine is reacted with sugars to create novel surface-active agents for potential use in detergents and cosmetics. nih.govacs.org

Nanotechnology and Materials Science: Decylamine serves as a crucial reagent in the synthesis and stabilization of nanomaterials. evitachem.com It can act as a coordinating solvent or a surface capping agent, controlling the size and shape of nanoparticles during their formation. sigmaaldrich.commdpi.com For example, it has been used in the synthesis of ZnS-coated CdSe quantum dots, where it was added to the reaction mixture to facilitate the overcoating process. mdpi.com The amine group's ability to coordinate to metal surfaces makes it an effective stabilizer for nanoparticles and a modifier for nanocomposites.

Organic Synthesis Intermediate: Decylamine is a versatile intermediate in the synthesis of more complex organic molecules. chemicalbook.comsigmaaldrich.com It can be used as the amine source in reductive amination reactions to create pharmacologically relevant compounds. chemicalbook.comsigmaaldrich.com In palladium-catalyzed aminocarbonylation reactions, decylamine has been successfully used as a nucleophile to produce isoquinoline-1-carboxamides, demonstrating its utility in constructing complex heterocyclic scaffolds. mdpi.com Furthermore, research into the electroreduction of CO2 has shown that amine-functionalized catalysts can promote the formation of acetate, highlighting a cutting-edge application at the intersection of catalysis and sustainable chemistry. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key computed and experimental properties of the compound.

PropertyValueSource
IUPAC Name acetic acid;decan-1-amine nih.gov
Synonyms Decanamine acetate, Decylammonium acetate nih.govchembk.com
CAS Number 2016-38-8 nih.govchemsrc.com
Molecular Formula C12H27NO2 nih.govontosight.aichemsrc.com
Molecular Weight 217.35 g/mol nih.govchemsrc.com
Boiling Point 221.4ºC at 760mmHg chemsrc.com
Flash Point 85.6ºC chemsrc.com
Vapor Pressure 0.107mmHg at 25°C chemsrc.com

Table 2: Research Applications of Decylamine and its Acetate Salt

This table provides an overview of the application of decylamine and its acetate salt in various fields of chemical research.

Research DomainSpecific ApplicationFinding/ObservationReference
Surfactant Chemistry Intermediate in bio-based surfactant synthesisReacted with monosaccharides via reductive amination to produce surfactants with desirable properties for detergents and cosmetics. nih.govacs.org
Nanotechnology Stabilizer in Quantum Dot SynthesisUsed as a coordinating solvent in the synthesis of ZnS-overcoated CdSe quantum dots. mdpi.com
Materials Science Modifier for NanocompositesEmployed to modify nanocomposites, enhancing thermal and mechanical properties. chemicalbook.com
Organic Synthesis Reagent in Reductive AminationActs as an amine source for the synthesis of pharmacologically important compounds. chemicalbook.comsigmaaldrich.com
Catalysis Nucleophile in AminocarbonylationUsed in palladium-catalyzed reactions to synthesize isoquinoline-1-carboxamides. mdpi.com
Corrosion Science Corrosion Inhibitorn-Decylamine acts as an effective inhibitor for the corrosion of zinc in acidic solutions. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27NO2 B1614662 Decylamine, acetate CAS No. 2016-38-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2016-38-8

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

IUPAC Name

acetic acid;decan-1-amine

InChI

InChI=1S/C10H23N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h2-11H2,1H3;1H3,(H,3,4)

InChI Key

FKOPCVJGLLMUNP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCN.CC(=O)O

Canonical SMILES

CCCCCCCCCCN.CC(=O)O

Other CAS No.

2016-38-8

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Decylamine, Acetate

Classical Approaches to Amine-Acetate Salt Formation

The formation of decylamine (B41302) acetate (B1210297), an ammonium (B1175870) salt, is fundamentally governed by straightforward ionic interactions. These classical methods are reliable and widely understood, forming the basis of simple salt synthesis.

Acid-Base Neutralization Reactions

The most direct method for preparing decylamine acetate is through an acid-base neutralization reaction. This involves the direct combination of decylamine, a weak base, with acetic acid, a weak acid. pressbooks.publibretexts.org The lone pair of electrons on the nitrogen atom of decylamine accepts a proton (H⁺) from the carboxylic acid group of acetic acid. libretexts.org This proton transfer results in the formation of the decylammonium cation and the acetate anion, which are held together by electrostatic attraction to form the salt.

The reaction is typically performed by mixing stoichiometric amounts of the reactants, often in a suitable solvent to manage the reaction heat and facilitate handling. uoanbar.edu.iq The general equation for this neutralization is: CH₃(CH₂)₉NH₂ (Decylamine) + CH₃COOH (Acetic Acid) → [CH₃(CH₂)₉NH₃]⁺[CH₃COO]⁻ (Decylamine, acetate)

This type of reaction is characteristic of amines, which act as Brønsted-Lowry bases, and is used to convert water-insoluble amines into more water-soluble salts. libretexts.orgaade.org The resulting salt solution may not be perfectly neutral (pH 7), as it is formed from a weak acid and a weak base; its final pH depends on the relative strengths of the acid and base. libretexts.org

Salt Exchange Mechanisms

Salt exchange, or metathesis, provides an alternative route to decylamine acetate. This method involves the reaction of two different salts in a solution, where the ions exchange partners. For the synthesis of decylamine acetate, one could react a decylamine salt (like decylamine hydrochloride) with an acetate salt (like sodium acetate).

The general reaction is as follows: [CH₃(CH₂)₉NH₃]⁺Cl⁻ (Decylamine hydrochloride) + Na⁺[CH₃COO]⁻ (Sodium acetate) → [CH₃(CH₂)₉NH₃]⁺[CH₃COO]⁻ (this compound) + NaCl (Sodium chloride)

The success of this method hinges on shifting the reaction equilibrium towards the products. This is often achieved by selecting a solvent in which the desired product (decylamine acetate) is soluble, while the byproduct (in this case, sodium chloride) has low solubility and precipitates out of the solution. This removal of the byproduct drives the reaction to completion according to Le Châtelier's principle. Ion-exchange chromatography is another sophisticated application of this principle, where ions are separated based on their affinity for a solid resin, which can be used to isolate the desired salt. rsc.orgcdnsciencepub.com

Advanced Synthetic Strategies for this compound Derivatives

The synthesis of derivatives of decylamine allows for the creation of a wide range of functionalized molecules, which can then be converted into their acetate salts if desired. These advanced strategies focus on forming or modifying the decylamine precursor itself.

Reductive Amination Protocols for Amine Functionalization

Reductive amination is a highly effective and widely used method for synthesizing amines. masterorganicchemistry.comyoutube.com This process can be used to synthesize the decylamine precursor or to create more complex derivatives from it.

To synthesize the precursor, decylamine, the reaction involves treating decanal (B1670006) with ammonia (B1221849) to form an intermediate imine, which is then reduced to the primary amine. CH₃(CH₂)₈CHO (Decanal) + NH₃ → [CH₃(CH₂)₈CH=NH] (Imine intermediate) → CH₃(CH₂)₉NH₂ (Decylamine)

Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) are often preferred because they are selective for the imine and will not reduce the starting aldehyde. masterorganicchemistry.comyoutube.com Catalytic hydrogenation over catalysts like Raney nickel or platinum is also an effective industrial method.

Furthermore, decylamine itself can serve as the starting amine in subsequent reductive amination reactions with other aldehydes or ketones to yield secondary or tertiary amines, which are derivatives of decylamine. sigmaaldrich.com For example, reacting decylamine with a ketone in the presence of a reducing agent will produce a secondary amine. This method avoids the issue of over-alkylation that can occur in nucleophilic substitution. masterorganicchemistry.com

Table 1: Comparison of Reductive Amination Methods for Decylamine Synthesis This table is interactive. You can sort and filter the data.

Method Precursors Reducing Agent/Catalyst Typical Yield Key Advantages
Direct Reductive Amination Decanal, Ammonia H₂/Raney Nickel or Pt/Al₂O₃ 70-85% High selectivity, good for industrial scale.
Laboratory Scale Amination Decanal, Ammonia Sodium cyanoborohydride (NaBH₃CN) High Mild conditions, selective reduction. masterorganicchemistry.com
Nitrile Reduction Decanenitrile Lithium aluminum hydride (LiAlH₄) or H₂/Catalyst 60-90% High atom economy, but can use hazardous reagents.

Nucleophilic Substitution Pathways

Decylamine, with the lone pair of electrons on its nitrogen atom, is a good nucleophile and can participate in nucleophilic substitution reactions to form various derivatives. evitachem.com A common pathway is the reaction of decylamine with an alkyl halide (e.g., bromoacetyl chloride) to form an N-substituted derivative. ontosight.ai

However, when using a primary amine like decylamine as a nucleophile with a simple alkyl halide, a significant challenge is controlling the degree of alkylation. libretexts.org The initial reaction produces a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to further reaction to form a tertiary amine and ultimately a quaternary ammonium salt. libretexts.org To favor mono-alkylation, a large excess of the starting amine is typically used.

An alternative approach to synthesizing the decylamine precursor itself and avoiding over-alkylation is the Gabriel synthesis. This method uses potassium phthalimide (B116566) as a nucleophile to attack an alkyl halide like 1-bromodecane. The resulting N-alkylphthalimide is then hydrolyzed to release the primary amine, decylamine, without the risk of forming secondary or tertiary amine byproducts. libretexts.org

Table 2: Examples of Nucleophilic Substitution Reactions This table is interactive. You can sort and filter the data.

Reaction Type Decylamine Role Electrophile Product Type Notes
N-Acylation Nucleophile Bromoacetyl chloride N-Bromoacetyl-N-decylamine Forms an amide derivative. ontosight.ai
N-Alkylation Nucleophile Alkyl Halide Secondary/Tertiary Amines, Quaternary Salt Prone to over-alkylation. libretexts.org
Gabriel Synthesis (for precursor) Product 1-Bromodecane Decylamine (Primary Amine) Phthalimide anion is the nucleophile; avoids over-alkylation. libretexts.org

Transition Metal-Catalyzed Syntheses Involving Amine Precursors

Modern organic synthesis frequently employs transition-metal catalysts to form carbon-nitrogen bonds with high efficiency and selectivity. researchgate.net These methods are powerful for creating complex amine derivatives.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are a cornerstone for forming aryl amines. nih.gov This reaction could be used to synthesize N-aryl decylamine derivatives by coupling decylamine with an aryl halide or triflate. The mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine and reductive elimination to form the product. nih.gov

Other transition metals like copper and indium have also been utilized. Copper-catalyzed N-alkylation processes are effective for a wide array of cyclic and acyclic secondary amines. researchgate.net Indium(III)-catalyzed reactions have been developed for the one-pot synthesis of substituted pyrrolidines via the coupling of a ketone, amine, and alkyne, showcasing the versatility of metal catalysts in creating complex amine structures from simple precursors. researchgate.net These advanced catalytic systems offer pathways to decylamine derivatives that are often inaccessible through classical methods.

C-H Functionalization Methodologies in Amine Chemistry

The direct conversion of C-H bonds into other functional groups, known as C-H functionalization, represents a powerful strategy in organic synthesis. nih.gov This approach offers a more efficient and atom-economical alternative to traditional multi-step sequences that require pre-functionalized substrates. nih.gov In the context of amine chemistry, transition metal-catalyzed C-H activation has emerged as a particularly effective method for C-C and C-X (where X is a heteroatom) bond formation. nih.govnih.gov

Methodologies for C-H functionalization can be broadly categorized based on the directing strategy. One of the most prevalent approaches in total synthesis involves the use of proximate Lewis basic functionalities to direct a catalyst to a specific C(sp²)–H bond. nih.gov Another strategy leverages the inherent reactivity of heteroaromatic substrates. nih.gov While potentially less regioselective, careful synthetic planning can lead to successful implementation. nih.gov

Recent advancements have demonstrated the utility of C-H functionalization in the synthesis of complex molecules and natural products. rsc.org These methods not only streamline synthetic routes but also enable novel tactical maneuvers that were previously unattainable. nih.gov For instance, a quinone-mediated platform has been developed for the construction of primary α-tertiary amines from readily available primary α-branched amine starting materials. This method relies on the in situ generation of reactive ketimine intermediates, which then react with various nucleophiles to create quaternary centers. chemrxiv.org The application of these strategies can significantly enhance the efficiency of synthesizing complex amine derivatives. nih.govrsc.org

Enzymatic C-H functionalization also presents a highly selective approach, with enzymes capable of modifying C-H bonds with remarkable precision, even on complex synthetic intermediates. nih.gov This biocatalytic strategy is valuable for both the preparation of key building blocks and the late-stage functionalization of advanced synthetic intermediates. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for compounds like this compound, aiming to reduce environmental impact and enhance sustainability.

Catalytic methods offer a more sustainable route to amine-acetate production by reducing the need for stoichiometric reagents and often proceeding under milder conditions. Acetic acid itself can act as a catalyst for the N-acylation of amines using esters like ethyl acetate or butyl acetate as the acyl source. rsc.orgresearchgate.net This method is simple, inexpensive, and can achieve excellent yields with catalyst loadings as low as 10 mol% at temperatures between 80–120 °C. rsc.orgresearchgate.net

Other catalysts have also been explored for the N-acetylation of amines. For example, zinc acetate in acetic acid under microwave irradiation provides a rapid, solvent-free, and chemoselective method for N-acetylation. niscpr.res.in This approach is particularly advantageous as it avoids the use of corrosive reagents like acetic anhydride (B1165640) or acetyl chloride. niscpr.res.in Metal complexes, such as those involving copper, have also been utilized in the synthesis of amides through the oxidation of benzyl (B1604629) alcohols in the presence of amine hydrochloride salts. researchgate.net

The following table summarizes various catalytic systems for N-acetylation of amines:

Catalyst SystemAcyl SourceConditionsKey Advantages
Acetic AcidEthyl acetate or Butyl acetate80–120 °CInexpensive, simple, low catalyst loading. rsc.orgresearchgate.net
Zinc AcetateAcetic AcidMicrowave irradiationSolvent-free, rapid, chemoselective. niscpr.res.in
Silver TriflateAcetic anhydrideMild conditionsHigh yields, simple workup. organic-chemistry.org
Phosphomolybdic acidAcetic anhydrideAmbient temperatureSolvent-free, short reaction time. organic-chemistry.org
Copper(II) tetrafluoroborateAcetic anhydrideRoom temperatureSolvent-free. organic-chemistry.org
[Ni(quin)2]/imidazoleN,N-dimethylacetamide-Broad substrate scope. organic-chemistry.org

The synthesis of this compound and related compounds can be made more sustainable by utilizing renewable starting materials. Lignocellulosic biomass, the most abundant renewable resource globally, is a prime candidate. nih.gov It can be depolymerized to produce acetate, a key building block. nih.gov Other methods for generating acetate from renewable sources include anaerobic digestion of waste streams and the fermentation of syngas, which can be derived from the gasification of biomass or industrial waste. nih.govgoogle.com

Vegetable oils are another valuable renewable feedstock. They can be chemically modified through their reactive sites, such as double bonds and ester groups, to produce polyols and other precursors for various chemical syntheses. researchgate.net For instance, butanol produced via fermentation from sources like cereals, sugar plants, or even gasified waste can be a starting point for producing decyl derivatives. google.com Furthermore, monosaccharides derived from biomass, such as l-arabinose and d-galacturonic acid from sugar beet pulp, can be used to synthesize bio-based surfactants through reductive amination with alkylamines like octylamine. ru.nl Natural phenols like eugenol, obtainable from clove oil or lignin (B12514952) depolymerization, also serve as renewable building blocks for novel monomers. researchgate.net

Eliminating solvents in chemical reactions is a cornerstone of green chemistry, leading to reduced waste, lower costs, and enhanced safety. sciensage.info Microwave-assisted organic synthesis has emerged as a powerful technique for conducting reactions under solvent-free conditions, often resulting in shorter reaction times and higher yields. niscpr.res.inresearchgate.net

For the synthesis of amides, such as the acetate of decylamine, several solvent-free methods have been developed. The thermal amidation of carboxymethyl cellulose (B213188) with amines like n-decylamine has been successfully carried out without solvents, catalysts, or coupling agents, offering a more sustainable alternative to conventional procedures. mdpi.com Similarly, the N-acetylation of various amines can be achieved using a catalytic amount of zinc acetate in acetic acid under microwave irradiation, a process that requires no additional solvent. niscpr.res.in Other solvent-free approaches include the use of phosphomolybdic acid as a catalyst for the acetylation of amines with acetic anhydride at room temperature. organic-chemistry.org The decarboxylation of amino acids to produce biologically active amines can also be performed under solvent-free conditions by heating the amino acid with a co-reagent like an aldehyde or ketone, which also acts as the reaction medium. google.com

The use of antimony chloride or stannous chloride dihydrate as catalysts allows for the synthesis of substituted imidazoles in a solvent-free environment, showcasing the broad applicability of this green chemistry principle. journalijar.com These examples highlight a clear trend towards developing cleaner and more efficient synthetic protocols by avoiding the use of volatile and often hazardous organic solvents.

Regioselective and Stereoselective Syntheses of this compound Analogues

The precise control over the spatial arrangement of atoms within a molecule is crucial for creating compounds with specific biological activities or material properties. Regioselective and stereoselective syntheses are therefore essential for producing advanced analogues of this compound.

Chiral amines are vital structural motifs in many bioactive molecules and are also used as ligands in asymmetric catalysis. nih.govresearchgate.net The development of methods for their asymmetric synthesis is a significant area of research.

One notable approach is the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines, which yields chiral anti-1,2-diamine derivatives with high diastereo- and enantioselectivity. nih.govresearchgate.net This method has a broad substrate scope, accommodating aromatic, heteroaromatic, and aliphatic aldimines. nih.gov

Another strategy involves the palladium-catalyzed oxidative desymmetrization of meso-dibenzoates, which produces γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.org These products can then serve as versatile precursors for a wide range of substituted cycloalkenones and more complex cycloalkanone derivatives. rsc.org The ability to synthesize both enantiomers of these products provides a unified pathway to stereochemically diverse natural products. rsc.org

Furthermore, progress has been made in the stereoselective synthesis of complex natural products containing amine functionalities. For instance, a stereoselective synthesis of an advanced trans-decalin intermediate for the antibiotic anthracimycin has been developed. nih.govwhiterose.ac.uk This route utilizes an intermolecular Diels-Alder reaction followed by epimerization to establish the key trans-decalin framework, ultimately creating an intermediate with five contiguous stereogenic centers with the correct relative and absolute configurations. nih.govwhiterose.ac.uk

Control of Product Regioselectivity

The control of regioselectivity is a fundamental challenge in organic synthesis, dictating the position at which a chemical reaction occurs within a molecule that possesses multiple potential reaction sites. In the context of decylamine, a primary aliphatic amine, its reaction with acetic acid to form the salt, decylamine acetate, is a straightforward acid-base reaction. This specific reaction does not involve regioselectivity, as there is only one basic nitrogen atom to accept a proton.

However, when considering the synthesis of derivatives from a decylamine backbone that might be substituted, or when targeting functionalization of the alkyl chain, regioselectivity becomes a critical consideration. The principles governing such selective reactions can be broadly categorized into steric, electronic, and catalyst-based control.

Steric Control

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of a reagent to a particular reactive site. In reactions involving derivatives of decylamine, bulkier substituents near one potential reaction site will favor the reaction occurring at a less sterically hindered position. For example, in the alkylation or acylation of a decylamine derivative with multiple nucleophilic centers, the reagent will preferentially react at the site that is more accessible. masterorganicchemistry.commsu.edu Bulky groups tend to favor the formation of products where the distance between the existing functional group and the incoming electrophile is maximized. ulisboa.pt The nucleophilicity of amines can be significantly reduced by steric hindrance, particularly in bulky tertiary amines, which impedes protonation and reaction at the nitrogen center. fiveable.me

Electronic Control

The electronic properties of substituents on a molecule can profoundly influence the regioselectivity of a reaction. Electron-donating groups (EDGs) increase the electron density at nearby positions, enhancing their nucleophilicity, while electron-withdrawing groups (EWGs) decrease electron density, making adjacent sites less reactive towards electrophiles.

In the context of a substituted decylamine chain, the presence of an EWG could direct functionalization to a more distant, electron-rich site. chemrxiv.org This principle is well-documented in various reactions, where electronic effects are exploited to achieve site-selective functionalization. chemrxiv.orgosti.gov For instance, in the functionalization of arenes, the directing effects of substituents are a classic example of electronic control. ulisboa.pt Similarly, for electronically unbiased alkenes, achieving regioselectivity can be challenging, but the introduction of specific ligands or catalysts can synergize with subtle electronic effects to direct the outcome. rsc.org

Catalyst Control

Catalysts can offer an exceptional level of control over regioselectivity, often overriding the inherent steric and electronic preferences of a substrate. This is particularly evident in transition-metal-catalyzed C–H functionalization and enzymatic reactions.

Transition-Metal Catalysis: Specific catalysts can selectively activate a particular C–H bond along the alkyl chain of a molecule like decylamine. For example, iridium-based catalysts have been used for the regioselective borylation of primary C–H bonds positioned beta to a nitrogen atom in alkylamines. acs.org This selectivity arises from stabilizing interactions between the substrate and the catalyst in the transition state. Similarly, palladium catalysts have been developed for the aerobic oxidative coupling of substrates with high regioselectivity, often influenced by the ligand structure. rsc.org

Enzymatic Catalysis: Enzymes are highly specific catalysts that can distinguish between very similar functional groups in a molecule. Lipases, for instance, can catalyze the regioselective acylation of polyfunctional compounds like nucleosides or sugars with remarkable precision. scispace.comnih.gov The regioselectivity in enzymatic reactions is often dictated by the specific fit of the substrate into the enzyme's active site. The acyl chain length of the reagent and the solvent can also influence this selectivity. researchgate.net For example, Candida antarctica lipase (B570770) B (CAL-B) has shown high regioselectivity for the 5'-position in the acylation of certain nucleosides. scispace.com This level of control is difficult to achieve with conventional chemical methods.

The following table illustrates how these controlling factors could hypothetically influence the regioselectivity of a reaction on a substituted decylamine derivative.

Table 1: Hypothetical Control of Regioselectivity in the Functionalization of a Decylamine Derivative

Substrate Reagent/Catalyst Controlling Factor Predicted Major Product
3-Methyl-decylamine Acyl Chloride Steric Hindrance N-acylation at the less hindered amino group.
10-Hydroxy-decylamine Acetic Anhydride Electronic Effects Preferential acylation of the more nucleophilic amino group over the hydroxyl group.
Decylamine B₂(pin)₂ / Iridium Catalyst Catalyst Control Borylation at the C-H bond beta to the nitrogen atom. acs.org

Reaction Mechanisms and Chemical Reactivity of Decylamine, Acetate

Kinetics of Nucleophilic Substitution Reactions Involving Decylamine (B41302) and Acetates

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where an electron-rich nucleophile attacks an electrophilic center, replacing a leaving group. geeksforgeeks.org The aminolysis of esters, such as acetates, by primary amines like decylamine is a classic example of nucleophilic acyl substitution. The rate of these reactions can be significantly influenced by catalysis and the surrounding microenvironment.

The rate expression for such a reaction often includes terms that are first-order and second-order with respect to the amine concentration, indicating both an uncatalyzed (or solvent-catalyzed) path and a base-catalyzed path. rsc.org Studies on the aminolysis of various esters have confirmed that mechanisms can shift between nucleophilic attack and general-base catalysis depending on the reactants and conditions. acs.orgnih.gov For instance, in the hydrolysis of certain esters, intramolecular general-base catalysis by a neighboring amine group has been shown to enhance reaction rates by orders of magnitude compared to uncatalyzed pathways. iitd.ac.in

The long alkyl chain of decylamine introduces significant hydrophobic character, which plays a crucial role in its reactivity in aqueous or mixed-aqueous environments. When decylamine reacts with esters, particularly those that are also hydrophobic, the nonpolar sections of the molecules tend to associate, a phenomenon driven by the hydrophobic effect. This association can pre-concentrate the reactants, leading to a significant rate enhancement.

A key study on the aminolysis of p-nitrophenyl acetate (B1210297) by decylamine found that the self-catalyzed reaction is at least 200 times faster than the corresponding reaction with ethylamine (B1201723), an amine lacking a long hydrophobic tail. rsc.orgrsc.org This dramatic increase is attributed to the hydrophobic interaction between the decyl chain of the amine and the phenyl group of the ester, which stabilizes the transition state. rsc.org

Further research comparing the reaction of decylamine with 4-nitrophenyl decanoate (B1226879) (a more hydrophobic ester) to the reaction between ethylamine and 4-nitrophenyl acetate provided another estimate of the free energy of this hydrophobic interaction. researchgate.net The data underscores that bringing the reactive moieties into proximity via non-covalent, hydrophobic associations is a powerful strategy for accelerating chemical reactions.

Table 1: Comparative Reactivity in Aminolysis Reactions
AmineEsterRelative Rate Enhancement FactorPrimary Reason for Rate Difference
Decylaminep-Nitrophenyl acetate>200xHydrophobic interaction between decyl chain and phenyl group. rsc.orgrsc.org
Ethylaminep-Nitrophenyl acetate1x (Reference)Minimal hydrophobic character. rsc.orgrsc.org

Mechanistic Investigations of Decylamine in Polymer Functionalization

Decylamine is frequently used as a modifying agent to impart hydrophobicity to polymer surfaces and structures. Its primary amine group offers a reactive handle for covalent attachment to various polymer backbones and films through different reaction mechanisms.

Azlactone-functionalized polymers, such as poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), are highly effective platforms for surface modification due to the reactivity of the azlactone ring toward nucleophiles. smith.edu The primary amine of decylamine readily attacks the carbonyl carbon of the azlactone ring in a catalyst-free, ring-opening reaction. smith.eduresearchgate.net This process forms a stable amide linkage, covalently grafting the hydrophobic decyl chains onto the polymer. researchgate.net

This functionalization strategy has been used in reactive layer-by-layer assembly to create covalently crosslinked thin films. acs.org The residual azlactone groups in these films remain reactive and can be subsequently treated with decylamine to precisely control surface properties. acs.orgnih.gov For example, modifying an azlactone-containing film with decylamine has been shown to dramatically increase surface hydrophobicity, raising water contact angles to over 150° (superhydrophobicity). researchgate.netnsf.gov This high degree of hydrophobicity is stable, in contrast to the unmodified films where the azlactone rings can hydrolyze over time, degrading the effect. researchgate.net

Table 2: Effect of Decylamine Functionalization on Azlactone-Polymer Films
Film StateModifying AgentResulting Surface PropertyReference
As-fabricated PEI/PVDMA multilayer filmNone (residual azlactone groups)Superhydrophobic, but degrades upon water submersion. researchgate.net
As-fabricated PEI/PVDMA multilayer filmDecylamineStable superhydrophobicity (WCA >150°), maintained for weeks underwater. researchgate.netnsf.gov
Azlactone-functionalized filmDecylamineSupports mammalian cell adhesion and growth. acs.org
Azlactone-functionalized filmD-glucamineResists cell adhesion and growth. acs.org

Decylamine can participate in or influence covalent crosslinking in various polymer systems. In materials where crosslinking occurs via reactions with amine groups, decylamine can be incorporated into the final network.

One example involves silicone elastomers crosslinked with tannic acid (TA). nih.govfrontiersin.org While initial crosslinking at room temperature occurs through hydrogen bonding between the amine groups on the polysiloxane and the phenolic groups on TA, heating induces covalent bond formation. nih.gov A model reaction using n-decylamine and catechol (a structural unit of TA) demonstrated that this covalent bonding proceeds through a combination of hydroxylamine (B1172632) reaction and Michael addition, forming a crosslinked structure. nih.govfrontiersin.orgresearchgate.net

In other systems, such as acrylate-containing polymer films, decylamine can be attached via conjugate addition reactions. researchgate.net This covalent linkage alters the film's properties, and in some cases, the hydrophobic nature of the decylamine-modified surface was shown to promote cell adhesion and growth, demonstrating its role in designing bioactive interfaces. researchgate.net

Electrochemical Reaction Mechanisms in Decylamine, Acetate Systems

The electrochemistry of decylamine acetate systems involves the redox reactions of the constituent species at an electrode surface. numberanalytics.comnumberanalytics.com While detailed studies on the specific decylamine acetate salt are limited, the electrochemical behavior of decylamine has been investigated.

Electrochemical oxidation of water-insoluble amines, including n-decylamine, has been successfully carried out in aqueous electrolytes through the use of acoustic emulsification. researchgate.net This technique creates a microemulsion of the organic amine in the aqueous phase, allowing the insoluble substrate to be transported to the electrode surface for reaction. researchgate.net The mechanism involves the transfer of electrons from the amine to the anode, initiating an oxidation process. The specific products and pathways depend on the reaction conditions, such as the electrode potential and the composition of the electrolyte. researchgate.net

In a different context, the interaction of vapor-phase decylamine with acid-terminated self-assembled monolayers (SAMs) has been studied. utexas.edu This research showed that decylamine binds irreversibly to the acid surfaces primarily through a proton-transfer mechanism, forming a decylammonium cation and a carboxylate anion at the interface. utexas.edu This acid-base reaction is a key step that would precede any electrochemical event involving the decylammonium ion.

Studies on acetate electrochemistry are often focused on its formation during CO2 reduction on copper catalysts or its role in specific electrolyte systems. rsc.orgchemrxiv.org A complete electrochemical mechanism for a decylamine acetate system would need to consider the oxidation of decylamine, the potential oxidation of acetate, and the influence of the resulting ionic environment on mass transport and reaction kinetics at the electrode-solution interface.

Role as Surfactant Collector in Extraction Processes

This compound functions as a cationic surfactant. The term "collector" in this context refers to its role in froth flotation and other extraction processes, where it selectively adsorbs onto the surface of specific particles, rendering them hydrophobic and facilitating their separation from a bulk aqueous phase.

The mechanism is rooted in its amphiphilic nature. In an aqueous solution, the decylamine acetate molecule exists as the decylammonium cation (C₁₀H₂₁NH₃⁺) and the acetate anion (CH₃COO⁻). The positively charged ammonium (B1175870) group acts as the hydrophilic head, while the long, nonpolar 10-carbon chain is the hydrophobic tail.

In extraction processes like mineral flotation or solvent extraction, these surfactant molecules arrange themselves at interfaces. For instance, in a water-oil system, they can form reversed micelles where the polar heads are arranged inside a "water pool" and the nonpolar tails extend into the nonpolar organic solvent. frontiersin.orgnih.gov This structure allows for the encapsulation and extraction of polar substances into a nonpolar phase.

The primary function as a collector involves the following steps:

Adsorption: The hydrophilic head of the decylammonium ion electrostatically interacts with and adsorbs onto the surface of negatively charged particles (e.g., certain minerals or nanoparticles) suspended in water.

Hydrophobicity Induction: Upon adsorption, the hydrophobic tails orient themselves outwards, away from the particle surface and into the aqueous phase. This creates a hydrophobic layer on the particle's surface.

Separation: In froth flotation, air bubbles are introduced into the slurry. The now-hydrophobic particles attach to the air bubbles and are carried to the surface, forming a froth that can be skimmed off, thus separating them from hydrophilic particles that remain in the water. crosa.com.tw

A similar compound, dodecylamine (B51217) acetate (DAA), has been effectively used as a cationic surfactant collector in the separation of valuable metals like palladium and silver from solid waste, demonstrating the practical application of this mechanism. researchgate.net The efficiency of such extraction processes is influenced by factors like pH, surfactant concentration, and the nature of the material being extracted. The mechanism for nanoparticle phase transfer using a fatty amine involves the initial movement of nanoparticles to the phase boundary, followed by the adsorption of the amine molecules onto the nanoparticle surface. mdpi.com

Table 1: Factors Influencing Decylamine Acetate's Role as a Surfactant Collector

FactorInfluence on MechanismResearch Finding
pH of Solution Affects the protonation state of the amine group. Lower pH favors the cationic decylammonium form, enhancing electrostatic attraction to negatively charged surfaces.The basicity of the amine group (pKa of decylamine is ~10.64) means it is protonated and positively charged in neutral to acidic solutions, which is crucial for its function as a cationic collector.
Concentration Determines the formation of micelles or surface monolayers. Above the critical micelle concentration (CMC), surfactant molecules aggregate into micelles. nih.govIn nanoparticle extraction, amine concentration is a key factor. Below a certain threshold, a third phase can form, hindering the process, while sufficient concentration enables efficient extraction. mdpi.com
Particle Surface Charge The collector's effectiveness depends on an attractive electrostatic interaction between the surfactant's polar head and the particle surface.Cationic collectors like decylamine acetate are most effective for collecting minerals or materials that have a negative surface charge in the processing slurry.
Solvent Dielectric Constant In liquid-liquid extraction, the solvent's properties influence the stability of the surfactant-particle complex in the organic phase.Studies on nanoparticle extraction show that organic phases with lower dielectric constants can lead to higher extractability. mdpi.com

Interfacial Charge Transfer Processes

The chemical reactivity of this compound extends to its participation in interfacial charge transfer (ICT) processes. These processes are fundamental in diverse fields, from catalysis to materials science. The amine functional group is the key player, capable of donating its lone pair of electrons. gre.ac.uk When decylamine acetate is part of a heterogeneous system, such as being adsorbed at a solid-liquid or liquid-liquid interface, it can facilitate the transfer of charge across that boundary.

The general mechanism involves the decylamine molecule acting as an electron donor (a Lewis base). The lone pair of electrons on the nitrogen atom can form a coordinate bond with an electron acceptor species at the interface. gre.ac.uk This interaction can be the initial step in a more complex reaction or can itself be the primary function, such as in the stabilization of nanoparticles or in certain catalytic cycles.

Key aspects of this process include:

Formation of Charge-Transfer Complexes: Decylamine can interact with electron-accepting molecules or surfaces to form a charge-transfer complex. gre.ac.uk In this complex, there is a partial transfer of electronic charge from the amine (donor) to the acceptor.

Surface State Modification: When decylamine adsorbs onto the surface of a semiconductor or metal nanoparticle, the amine's coordination can alter the electronic structure of the surface. This can passivate surface trap states or introduce new energy levels, thereby influencing the rates and pathways of charge transfer (e.g., electron or hole transfer) to or from the nanoparticle. acs.org

Electron Transfer Rates: The efficiency and speed of interfacial charge transfer are critical. In some systems, electron transfer from quantum dots to molecules at the interface can occur on a picosecond timescale, indicating a highly efficient process. nih.gov The rate is governed by the energy level alignment between the donor (amine) and the acceptor, as well as the distance between them. acs.orgmdpi.com

Aliphatic amine acetates have been noted for their role in creating barriers to interfacial charge transport in certain electronic devices, highlighting their ability to modulate charge transfer processes at interfaces. rsc.org The presence of the amine can also influence the charge state of larger molecules, such as proteins, by affecting the charge reduction mechanisms during processes like electrospray ionization. nih.gov

Table 2: Characteristics of Interfacial Charge Transfer Involving Amines

CharacteristicDescriptionRelevant Findings
Donor-Acceptor Interaction The process is initiated by the interaction between the electron-donating amine group and an electron-accepting species at an interface.Amines can form charge-transfer complexes with various molecules, such as halogens, which is the initial step of the interaction. gre.ac.uk
Role of the Interface The interface provides the physical location for the donor and acceptor to interact, fundamentally enabling the charge transfer.The process can involve direct charge transfer at heterogeneous interfaces, which is crucial in applications like photovoltaics and photocatalysis. nih.govmdpi.com
Kinetics The rate of charge transfer can be extremely fast, sometimes occurring on sub-picosecond to picosecond timescales.The rate depends on the driving force (energy level offset) and the distance between the electron donor and acceptor. acs.orgnih.gov
System Dependence The specific outcome of the charge transfer (e.g., catalysis, stabilization, charge separation) is highly dependent on the nature of the amine, the acceptor, and the surrounding medium.In quantum dot systems, amine coordination to the surface can shift electron-trapping states to higher energy, affecting emission and charge transfer pathways. acs.org

Interfacial and Self Assembly Phenomena of Decylamine, Acetate

Colloidal System Formation and Stability

In aqueous solutions of ionic surfactants, a key parameter is the Krafft temperature (Tₖ), which is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration (CMC). iupac.orgrice.edu Below the Krafft temperature, the surfactant's solubility is too low for micelles to form, and the surfactant exists primarily as crystalline or hydrated solid phases. Above the Tₖ, there is a sharp increase in solubility, and the formation of micelles becomes possible. nih.gov This transition can be identified by a distinct break in a plot of conductivity versus temperature. nih.govresearchgate.net

Specific studies detailing the Krafft temperature or other phase transition temperatures for aqueous solutions of pure decylamine (B41302), acetate (B1210297) were not found in the reviewed literature. However, research on related long-chain alkylammonium compounds demonstrates the importance of such thermal transitions. For instance, pressure-induced phase transitions have been observed in decylammonium-containing perovskites, although temperature-induced transitions were not detected by differential scanning calorimetry in the same study. nih.gov The self-assembly of other molecular gelators is also known to be highly temperature-dependent, exhibiting gel-to-sol transitions at specific temperatures. acs.orgrsc.org

Decylamine, as an amphiphile, can form aggregates known as micelles in solution when its concentration exceeds the critical micelle concentration (CMC). nih.gov This behavior is significantly influenced by the degree of protonation of the amine headgroup. Research indicates that the tendency for micelle formation is highest for nonprotonated decylamine and decreases as the headgroup becomes protonated, which increases electrostatic repulsion between the molecules. duke.edu

The CMC for decylamine has been reported to be an order of magnitude lower than that of octylamine, reflecting the influence of the longer hydrocarbon chain. duke.edu The protonated form of decylamine (decylammonium) is less prone to forming micellar aggregates. Data shows that the fully protonated form may not form micelles at all, while partial protonation yields intermediate CMC values. duke.edu

Table 1: Critical Micelle Concentration (CMC) of Decylamine at Different Protonation Levels This table is interactive. Click on the headers to sort the data.

Degree of Protonation CMC (mol/L) Tendency for Aggregation
Nonprotonated (0%) 9.5 x 10⁻⁴ Highest
75% Protonated 2.7 x 10⁻³ Intermediate
Fully Protonated (100%) No micelles formed Lowest

Data sourced from reference duke.edu.

Self-Assembled Structure Formation

The self-assembly of decylamine, acetate is not limited to micelle formation in bulk solution. At interfaces, it can form more complex, ordered structures such as films, bilayers, and intercalated layers, which are foundational to its application in microencapsulation and materials science.

This compound plays a crucial role in an all-aqueous microencapsulation process through the formation of self-assembling films. nih.govaidic.it This process occurs when microdroplets of an aqueous solution containing an anionic polymer, such as sodium carboxymethylcellulose, are introduced into an aqueous solution of this compound. aidic.it A salt exchange reaction takes place at the pseudointerface between the two solutions, leading to the nearly instantaneous formation of a charged film that encapsulates the droplet. nih.govaidic.it

This method has been used to encapsulate dextrans of varying molecular weights. The efficiency of this encapsulation is dependent on the molecular weight of the substance being encapsulated, with higher molecular weight dextrans showing greater retention. aidic.it

Table 2: Encapsulation Efficiency of Dextrans in Decylamine Carboxymethylcellulose Capsules This table is interactive. Click on the headers to sort the data.

Dextran Molecular Weight (amu) Encapsulation Efficiency
2 x 10⁶ > 80%
6 x 10⁵ Lower than high MW dextran
7 x 10⁴ Lower than high MW dextran
1.9 x 10⁴ Lower than high MW dextran

Data sourced from reference aidic.it. Note: The source specifies that efficiency was lower for smaller dextrans without providing exact percentages for each.

Capping agents are essential in the synthesis of colloidal nanocrystals, as they adsorb to the nanoparticle surface to control growth and prevent aggregation. mdpi.commdpi.com Alkylamines, including decylamine and dodecylamine (B51217), are known to act as effective capping agents for various nanoparticles, providing stability in solution. nih.govresearchgate.net The stabilizing effect arises from the organic layer on the nanoparticle surface, which creates steric or electrostatic repulsion. mdpi.com

While the precise structure of the capping layer on a nanoparticle surface is complex, the ability of decylamine to form ordered bilayers has been clearly demonstrated in other systems. The formation of supported lipid bilayers on curved nanoparticle surfaces is a known phenomenon used to model cell membranes. biorxiv.org Furthermore, strong evidence for decylamine bilayer formation comes from studies of its intercalation into layered materials. In these confined environments, the decylammonium ions arrange themselves into a distinct bilayer structure, suggesting a similar self-assembly mechanism could occur at the solid-liquid interface of a nanocrystal. researchgate.net

Decylamine can be directly intercalated into the structure of layered silicates, such as H-octosilicate, to form hybrid organic-inorganic materials known as organo-octosilicates. researchgate.net This process involves inserting decylamine molecules as guests into the interlayer spaces of the host silicate (B1173343) material. The success and resulting structure of this intercalation are highly dependent on the solvent used. researchgate.netresearchgate.net

Studies show that solvents with relatively high polarity promote the intercalation of decylamine. researchgate.netresearchgate.net When water, which is a poor solvent for decylamine, is used, the decylamine molecules self-assemble into a well-ordered bilayer within the interlayer space of the H-octosilicate. researchgate.net This arrangement results in an interlayer distance corresponding to double the length of a decylamine molecule. In contrast, using good solvents for decylamine, such as ethanol (B145695) or acetone, results in more disordered structures. researchgate.netresearchgate.net Non-polar solvents like cyclohexane (B81311) and toluene (B28343) are ineffective at promoting intercalation. researchgate.net

Table 3: Effect of Solvent on the Intercalation of Decylamine into H-Octosilicate This table is interactive. Click on the headers to sort the data.

Solvent Polarity Outcome of Intercalation Resulting Structure
Water High Promoted Well-ordered bilayer
Ethanol High Promoted Disordered
Acetone High Promoted Disordered
Ethyl Acetate Low Hardly occurred Irregular/No intercalation
Toluene Non-polar Hardly occurred No intercalation
Cyclohexane Non-polar Hardly occurred No intercalation

Data sourced from references researchgate.netresearchgate.net.

Covalent Polymer Self-Assembly Mechanisms

Current research into the self-assembly of decylamine acetate has primarily focused on non-covalent interactions, such as micelle formation. However, studies involving decylamine have demonstrated its capability to participate in covalent bonding, which is fundamental to the covalent self-assembly of polymers. Covalent self-assembly offers the advantage of creating stable structures that are not easily disrupted by changes in environmental conditions like solvent polarity or pH. d-nb.info

A notable example of decylamine's involvement in covalent network formation is in the development of catalyst-free silicone elastomers. In this context, a model reaction between catechol and n-decylamine was used to confirm the covalent bonding mechanism. nih.govfrontiersin.orgresearchgate.net The reaction proceeds through a combination of a hydroxylamine (B1172632) reaction and a Michael addition, leading to the formation of covalent cross-links. nih.govfrontiersin.orgresearchgate.net This demonstrates that the amine group of decylamine can react to form stable covalent bonds, a key process in creating covalently self-assembled polymer networks. While this specific study did not use decylamine acetate, the reactivity of the decylamine moiety is the critical factor.

Furthermore, decylamine has been utilized in the post-fabrication modification of polymer films through covalent linkages. For instance, acrylate-containing films can be functionalized by the conjugate addition of decylamine. researchgate.netnih.govnih.gov This process, known as the aza-Michael addition, involves the reaction of the amine group in decylamine with acrylate (B77674) groups on a polymer backbone, forming a stable carbon-nitrogen bond. researchgate.net This covalent modification alters the surface properties of the material, such as hydrophobicity, and is a form of surface-level covalent assembly. researchgate.netnih.govnih.gov Similarly, decylamine can be covalently immobilized onto films containing reactive azlactone functionality, which also significantly alters the surface characteristics. nih.gov

While direct studies on the covalent self-assembly of decylamine acetate into larger polymeric structures are not extensively documented, the proven reactivity of decylamine in forming covalent bonds within polymer networks provides a strong indication of its potential as a building block in such systems. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov

Surface Interactions and Wetting Behavior

The interactions of decylamine, and by extension decylamine acetate, at surfaces are critical to its function in various applications, particularly in modifying the wetting behavior of materials.

Decylamine plays a crucial role in the creation of superhydrophobic surfaces, which are characterized by their exceptional water-repellent properties. This is typically achieved by modifying a surface to have both a specific roughness and low surface energy.

A key method involves the use of reactive layer-by-layer (LbL) assembled polymer films. frontiersin.org These films, often composed of polymers like poly(ethyleneimine) (PEI) and poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), possess a porous, hierarchically structured topography and contain reactive azlactone groups. nih.govfrontiersin.org Decylamine is then introduced in a post-fabrication step. The primary amine of decylamine reacts with the azlactone groups in the polymer film through a ring-opening reaction. nih.gov This covalent attachment of the long, hydrophobic decyl chains to the polymer backbone significantly lowers the surface energy of the film. frontiersin.org The combination of the inherent micro- and nanoscale roughness of the LbL film and the newly introduced hydrophobicity from the decylamine molecules results in a superhydrophobic surface. frontiersin.orgresearchgate.net

Research has demonstrated that treating these azlactone-functionalized films with decylamine can produce stable superhydrophobic surfaces with water contact angles exceeding 150°. researchgate.net These properties can be remarkably durable, with surfaces remaining superhydrophobic even after being submerged in water for extended periods. researchgate.net The effectiveness of decylamine in this application is compared with other hydrophobic amines, such as heptadecafluoroundecylamine, to optimize the stability and longevity of the superhydrophobic properties. researchgate.net

Below is a data table summarizing the effect of decylamine treatment on the contact angle of a polymer film.

Film TreatmentAdvancing Water Contact Angle (θ)Reference
Unmodified PEI/PVDMA Film~75° researchgate.net
Decylamine-Treated PEI/PVDMA Film~95° (on smooth 10-bilayer films) to 155 ± 1° (on rough ~80µm films) researchgate.netresearchgate.net

The adsorption of molecules at solid-liquid interfaces is a fundamental process that governs a wide range of phenomena, including wetting, lubrication, and the formation of functional surface coatings. Adsorption is the accumulation of a substance at an interface. rsc.orgethz.ch This can occur through two primary mechanisms: physisorption, which involves weak van der Waals forces, and chemisorption, which involves the formation of covalent bonds between the adsorbate and the surface. rsc.org

In the context of decylamine acetate, the decylamine cation can adsorb onto solid surfaces from a solution. The nature of this adsorption depends on the properties of both the surface and the solution. At a solid-liquid interface, the amphiphilic nature of decylamine—a polar amine head and a nonpolar alkyl tail—drives it to arrange itself to minimize unfavorable interactions. On a hydrophobic surface, the alkyl tails may preferentially interact with the surface, while on a hydrophilic or charged surface, the polar amine head will be the primary point of interaction.

For instance, the adsorption of amine-containing molecules is utilized in the surface modification of materials. The process can be driven by electrostatic interactions, where a positively charged decylammonium ion would be attracted to a negatively charged surface. This type of adsorption can alter the surface charge and hydrophobicity of the material.

The study of such adsorption is critical in understanding how to control surface properties. Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can be used to analyze the dynamics of adsorption and desorption in real-time, providing data on the rate and amount of material adsorbed onto a surface. nih.gov The configuration of the adsorbed molecules is influenced by factors such as surface chemistry, temperature, and the concentration of the adsorbate in the solution. mdpi.com

Advanced Applications in Chemical Research

Role in Advanced Materials Synthesis

Decylamine (B41302) acetate (B1210297) and its constituent amine are instrumental in the bottom-up construction of a variety of advanced materials, acting as surfactants, stabilizers, templates, and functionalizing agents.

Decylamine acetate is utilized in the production of surfactants and detergents. ontosight.ai The fundamental structure of decylamine, with its distinct hydrophobic tail and polar amine group, provides the necessary amphiphilic character for surface activity. fiveable.me This allows it to reduce surface tension at interfaces, a key function of surfactants. Research has focused on synthesizing novel biobased surfactants through the reaction of decylamine with sugars like l-Arabinose and d-Galacturonic acid, creating molecules with potential applications in cleaning agents, emulsifiers, and foaming agents. fiveable.me Furthermore, fatty amines like decylamine are used to create specialized "Gemini surfactants," which consist of two hydrophobic tails and two hydrophilic head groups, known for their exceptionally low critical micelle concentrations.

The amine group of decylamine is effective in stabilizing nanoparticles, preventing their aggregation and controlling their growth during synthesis. Research has shown that decylamine can be used as a stabilizer for gold nanoparticles, allowing for the tuning of their size by quenching the metal clustering process at different times. chemicalbook.com The long alkyl chain provides a steric barrier, while the amine group coordinates to the nanoparticle surface. This stabilizing function is crucial for producing monodisperse nanoparticles with well-defined properties for applications in catalysis, electronics, and biosensors. chemicalbook.com Decylamine's role as a coordinating solvent has also been noted in the thermolysis of lead dithiocarbamate (B8719985) complexes to form nanoparticles. lookchem.comsigmaaldrich.com

Decylamine serves as a modifier in the creation of advanced polymer composites. alfa-chemistry.comlookchem.com It has been specifically used in the synthesis of nanocomposites based on poly(butylene terephthalate) (PBT) and fullerene (C60) nanoparticles. researchgate.netnii.ac.jp In these systems, decylamine modifies the surface of the C60 nanoparticles, improving their dispersion within the polymer matrix and influencing the thermal and crystallization properties of the final composite material. nii.ac.jp Additionally, decylamine is employed in the intercalation of layered silicates, such as octosilicate. lookchem.com These organically modified silicates can then be incorporated as fillers into polymer resins to create polymer-based nanocomposites with enhanced mechanical and functional properties.

Long-chain amines like decylamine act as structure-directing agents or templates in the synthesis of mesoporous materials, which have highly ordered pores in the 2-50 nm range. researchgate.net Decylamine is specifically used as a template in the synthesis of ordered two- and three-dimensional mesoporous iron oxides. lookchem.comresearchgate.net The underlying mechanism involves the self-assembly of the amphiphilic decylamine molecules into micelles in a solution. Inorganic precursors then organize around these micellar structures. Subsequent removal of the organic template, typically through calcination, leaves behind a solid material with a network of uniform pores, creating a high surface area material suitable for catalysis and adsorption applications. This templating role is analogous to that of other long-chain amines, such as dodecylamine (B51217), which are known to be effective structure-directing agents for mesoporous silica (B1680970).

Decylamine is a key reagent for the post-fabrication functionalization of reactive polymer coatings and thin films, allowing for precise control over surface properties like hydrophobicity. In one approach, reactive thin films assembled via a layer-by-layer method using azlactone-functionalized polymers are treated with decylamine. sigmaaldrich.com The amine group of decylamine reacts with the azlactone rings in the polymer, covalently bonding the hydrophobic ten-carbon chains to the surface. This modification has been shown to dramatically alter the surface's water repellency.

Table 2: Effect of Decylamine on Polymer Film Hydrophobicity

Polymer Film TreatmentResulting Water Contact AngleOutcome
Untreated PEI/PVDMA Film~62° sigmaaldrich.comHydrophilic
Decylamine-Treated PEI/PVDMA Film~100° sigmaaldrich.comHydrophobic

This table illustrates the significant change in surface properties of a poly(ethyleneimine)/poly(2-vinyl-4,4-dimethylazlactone) film upon functionalization with decylamine.

This ability to tune surface chemistry is critical for a range of applications. For example, films treated with the hydrophobic molecule decylamine have been shown to support the attachment and growth of mammalian cells, demonstrating its utility in creating biocompatible surfaces for tissue engineering.

Contributions to Process Chemistry

In process chemistry, which focuses on the development and optimization of chemical manufacturing, decylamine serves as a valuable reagent and solvent. It is employed as a key amine source in the synthesis of the dynole 2-24 series of compounds through a process of reductive amination. lookchem.comresearchgate.net It also functions as a coordinating solvent, for instance, in the thermolysis of lead piperidine (B6355638) dithiocarbamate complexes. lookchem.comsigmaaldrich.com Beyond synthesis, decylamine acts as a corrosion inhibitor, effectively protecting zinc in hydrochloric acid solutions, an effect that is enhanced by the presence of halide ions. alfa-chemistry.comlookchem.com

Table 3: Examples of Decylamine in Chemical Processes

Application AreaSpecific UseReference(s)
Organic Synthesis Reagent in reductive amination for dynole 2-24 synthesis. lookchem.comresearchgate.net
Material Processing Coordinating solvent for thermolysis of DTC complexes. lookchem.comsigmaaldrich.com
Corrosion Inhibition Inhibitor for zinc in HCl solutions. alfa-chemistry.comlookchem.com
Intercalation Guest molecule for modifying layered silicates. lookchem.com

This table summarizes selected applications of decylamine in various chemical processes.

Chemical Intermediates in Organic Synthesis

Decylamine, acetate serves as a convenient and effective chemical intermediate, providing a source of decylamine for various organic transformations. In synthesis, primary amines like decylamine are valuable nucleophiles. The acetate salt form can be advantageous in certain reaction setups, particularly when precise control over pH or the gradual release of the free amine is desired.

One primary application is in amidation reactions to form N-substituted amides. For instance, decylamine is reacted with activated carboxylic acids or their derivatives to produce N-decylamides. A specific example is the synthesis of 2-Benzyhydrylsulfanyl-N-decylacetamide, where decylamine is reacted with an appropriate acid precursor in the presence of coupling agents. mdpi.com Similarly, it is used in the synthesis of N-decylacetamide. mdpi.com These reactions are fundamental in creating molecules with specific functionalities and are often steps in the synthesis of more complex structures, such as biologically active compounds or specialized polymers. researchgate.net The use of decylamine as a starting reagent is noted in the preparation of modafinil (B37608) derivatives, highlighting its role in pharmaceutical chemistry research. researchgate.net

The reaction to form such amides typically involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of a carboxylic acid derivative. Decylamine acetate can be used directly or neutralized in situ to provide the reactive decylamine.

Table 1: Examples of Organic Synthesis Involving Decylamine

Product Compound Reactant(s) Reaction Type
2-Benzyhydrylsulfanyl-N-decylacetamide Decylamine, 2-Benzyhydrylsulfanyl-acetic acid Amide Coupling

Development of Biobased Surfactants

The development of surfactants from renewable resources is a significant area of green chemistry. Decylamine is a key building block in the synthesis of certain biobased surfactants due to its long hydrophobic carbon chain, which is essential for surface activity. nih.govresearchgate.net These surfactants are often produced by reacting the amine with hydrophilic molecules derived from biomass, such as sugars. nih.gov

Recent research has demonstrated the synthesis of novel biobased surfactants through the one-pot reductive amination of monosaccharides like l-Arabinose and d-Galacturonic acid with decylamine. acs.org This process attaches the hydrophilic sugar headgroup to the hydrophobic decyl tail, creating an amphiphilic molecule with desirable surfactant properties. nih.gov These resulting surfactants exhibit good water solubility, foamability, and the ability to lower the surface tension of water. nih.govacs.org

The self-assembly of these molecules in aqueous solutions is fundamental to their function. Decylamine itself, particularly in its protonated (decylammonium) form as found in decylamine acetate, can interact with other amphiphiles to form organized structures like micelles and vesicles. researchgate.netnih.gov The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules begin to form micelles. The CMC of decylamine is highly dependent on its degree of protonation, which is influenced by the pH of the solution. researchgate.net

Table 2: Critical Micelle Concentration (CMC) of Decylamine in Aqueous Solution

Degree of Protonation CMC (mol/L) Reference
Nonprotonated 9.5 x 10⁻⁴ researchgate.net
75% Protonated 2.7 x 10⁻³ researchgate.net

The addition of decylamine has been shown to facilitate the formation of vesicles in mixtures with other surfactants, such as decyl phosphate (B84403), across a wide pH range. nih.gov This is attributed to the formation of charge pairs and hydrogen bonding between the different amphiphilic molecules in the mixed bilayers. nih.gov

Corrosion Inhibition Studies

The use of organic compounds to inhibit the corrosion of metals, particularly in acidic industrial environments, is a well-established practice. mdpi.combibliotekanauki.pl Long-chain amines and their salts, including decylamine acetate, are recognized as effective corrosion inhibitors. mdpi.com Their efficacy stems from their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. mdpi.commdpi.com

Mechanisms of Inhibition in Acidic Environments

In acidic solutions, metals like steel corrode through electrochemical processes involving the dissolution of the metal (anodic reaction) and the evolution of hydrogen (cathodic reaction). acs.org Decylamine acetate acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions. bibliotekanauki.plnih.gov

The primary mechanism of inhibition is the adsorption of the inhibitor molecules onto the metal surface. nih.govresearchgate.net In an acidic environment, the decylamine component of this compound exists predominantly in its protonated form, as the decylammonium cation (C₁₀H₂₁NH₃⁺). The metal surface in an acid solution typically carries a negative charge, which promotes the electrostatic attraction and adsorption of the positively charged decylammonium ions. This process is known as physisorption. acs.org

Once adsorbed, the inhibitor molecules form a protective film on the metal surface. mdpi.comnih.gov The key features of this mechanism are:

Surface Coverage: The long, hydrophobic decyl chains orient themselves away from the metal surface, creating a dense, non-polar layer. mdpi.com

Barrier Formation: This organic film acts as a physical barrier, hindering the diffusion of corrosive species (like H⁺ and Cl⁻ ions) to the metal surface and preventing the egress of metal ions into the solution. acs.org

Charge Transfer Resistance: The presence of the adsorbed layer increases the charge transfer resistance at the metal/solution interface, which slows down the rate of the electrochemical reactions responsible for corrosion. mdpi.com

The adsorption process generally follows established models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of inhibitor on the metal surface. bibliotekanauki.plmdpi.comnih.gov The strength and stability of this protective film determine the inhibitor's efficiency.

Table 3: Summary of Corrosion Inhibition Mechanisms

Mechanism Component Description
Inhibitor Form In acidic solution, decylamine is protonated to form the decylammonium cation.
Adsorption Electrostatic attraction between the positive decylammonium ion and the negatively charged metal surface leads to physisorption. acs.org
Barrier Layer Adsorbed molecules form a protective organic film. mdpi.comnih.gov

| Inhibition Action | The film blocks active corrosion sites and impedes the mass and charge transfer associated with corrosion reactions. mdpi.comacs.org |


Theoretical and Computational Studies of Decylamine, Acetate Systems

Molecular Dynamics Simulations of Interfacial Assembly

Molecular dynamics (MD) simulations are a cornerstone for investigating the dynamic behavior and assembly of molecules at interfaces. researchgate.netulisboa.pt For alkylamines like decylamine (B41302), MD simulations reveal detailed information about their organization on surfaces, particularly on metals, and their role in surface protection. researchgate.netdesy.de

MD simulations have shown that alkylamines, such as decylamine and its longer-chain analogs like tetradecylamine (TDA) and hexadecylamine (HDA), can form distinct bilayer structures when assembled on metal surfaces like copper (Cu). nih.govresearchgate.netacs.org These simulations characterize a temperature-dependent bilayer structure consisting of an inner and an outer layer. nih.govacs.org

Inner Layer: In the inner layer, the alkylamine molecules bind directly to the metal surface through their amine headgroups. researchgate.net The alkyl tails tend to orient themselves perpendicular to the surface. nih.govacs.org At lower temperatures, these molecules may form bundled structures. researchgate.net

Outer Layer: The structure of the outer layer is more dependent on temperature. At lower temperatures, the alkylamines in this layer also tend to orient their long axes perpendicular to the metal surface, with some interdigitation into the inner layer. nih.govacs.org However, at higher temperatures, the inner layer's bundling can be lost, and the outer-layer molecules may orient themselves tangentially to the surface, creating a "web-like" structure. researchgate.netacs.org

Simulations of various alkylamines, including pentylamine (PA), decylamine (DA), and hexadecylamine (HDA), on Cu surfaces have demonstrated that chain length is a critical factor in the stability of these self-assembled layers. While DA and HDA form stable, ordered self-assembled layers, the shorter-chain PA layers tend to be disordered at typical experimental temperatures. researchgate.net The formation of these layers is a dynamic process, with rapid exchange of molecules between the inner and outer layers observed at typical synthesis temperatures. nih.govacs.org

Alkylamine Chain LengthObservation on Cu Surface (MD Simulation)Reference
Pentylamine (PA)Disordered layers at experimental temperatures researchgate.net
Decylamine (DA)Forms self-assembled layers researchgate.net
Hexadecylamine (HDA)Forms ordered self-assembled layers with continuous structural transitions dependent on coverage researchgate.net
Tetradecylamine (TDA)Exhibits a temperature-dependent bilayer structure nih.govresearchgate.netacs.org

The self-assembled monolayers of long-chain alkylamines play a crucial role in surface protection, primarily through water repulsion. MD simulations of HDA monolayers on Cu surfaces in an aqueous environment show that the well-ordered structure formed in a vacuum is retained in water. researchgate.net The long, hydrophobic alkyl tails of the decylamine and other alkylamines create a barrier that effectively repels water molecules. researchgate.netnih.gov This repulsion is a key mechanism in preventing the oxidation of the underlying metal surface. researchgate.net The hydration repulsion force is known to dominate interactions between polar surfaces in water at the nanometer scale, preventing the sticking of biological matter and providing necessary lubrication for macromolecules. nih.gov This force arises from a combination of energetic effects due to the desorption of hydration water and entropic effects related to water depolarization. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the binding energies and geometries of molecules interacting with surfaces. arxiv.orgresearchgate.net DFT calculations have been instrumental in understanding the fundamental interactions that govern the assembly of decylamine layers.

DFT calculations are used to determine the energetics and nature of the bond between the amine group of decylamine and various substrates. These calculations have been used to develop classical many-body force fields for MD simulations, ensuring that the simulations accurately reproduce quantum mechanical realities. researchgate.net For instance, force fields parameterized using DFT results can accurately replicate the binding energies and configurations of self-assembled HDA layers on different crystallographic faces of copper, such as Cu(100) and Cu(111). researchgate.net

Studies on the adsorption of the amine group (NH₂) on substrates like graphene and boron nitride nanosheets show that the nature of the binding (physisorption vs. chemisorption) and the orientation of the molecule are highly dependent on the substrate material. researchgate.net For example, on graphene, the amine group lies parallel, indicating physisorption, while on boron nitride, a direct B-N bond forms, indicating chemisorption with the amine oriented perpendicularly. researchgate.net DFT calculations have also been used to model the binding of CO₂ to amine molecules, which is relevant for carbon capture applications. arxiv.org

SubstrateAmine Binding Characteristics (DFT)Bond Length (Å)Adsorption Energy (eV)Reference
GraphenePhysisorption, amine parallel to surfaceN/A-0.11 researchgate.net
Boron NitrideChemisorption, B-N bond, amine perpendicular1.56-1.05 researchgate.net
Graphene (B-doped)Chemisorption, B-N bond1.57-1.05 researchgate.net
Graphene (Al-doped)Chemisorption, Al-N bond1.78-3.68 researchgate.net

While the amine group's interaction with the substrate is crucial for anchoring the molecules, the lateral interactions between the alkyl chains are dominated by van der Waals forces. These forces are critical for the ordering and stability of the self-assembled monolayer. researchgate.net The collective effect of these relatively weak interactions becomes significant in densely packed layers, dictating the final structure and phase behavior of the molecular assembly. researchgate.netrsc.org

Quantum Mechanical Approaches to Reactivity and Stability

Quantum mechanical (QM) methods provide the most fundamental level of theory for studying chemical reactivity and stability. mdpi.com These approaches can elucidate reaction mechanisms, predict reaction rates, and assess the stability of molecules like decylamine and its acetate (B1210297) salt.

For instance, QM studies on the aminolysis of esters, such as the reaction between p-nitrophenyl acetate and decylamine, provide insights into the kinetic consequences of intermolecular attraction. acs.org DFT, as a widely used QM method, has been successfully applied to model the relative reaction rates for deacylation reactions of ester systems. nih.gov Mechanistic studies using DFT have suggested that the acetate anion is the likely active catalyst in deacylation reactions mediated by ammonium (B1175870) acetate. nih.gov

Furthermore, quantum mechanical concepts are applied to understand phenomena in larger systems. For example, the stability of a Mn₁₂-acetate molecular magnet against magnetic avalanches shows quantum effects in its metastability diagram, providing support for the theory of magnetic deflagration, a phenomenon analogous to chemical burning. aps.org These advanced computational methods are essential for a comprehensive understanding of the chemical behavior of decylamine acetate systems, from single-molecule reactivity to the collective behavior in materials science applications. rsc.orgosti.gov

Kinetic Modeling of Amine-Catalyzed Reactions

The study of reaction kinetics provides crucial insights into the mechanisms of chemical transformations, and in the case of amine-catalyzed reactions involving decylamine and acetate, kinetic modeling helps to elucidate the pathways and transition states involved. A combination of experimental kinetic data and theoretical and computational studies allows for a comprehensive understanding of these systems.

The aminolysis of esters by primary amines like decylamine is a fundamental reaction that can be subject to catalysis. Theoretical studies, particularly using Density Functional Theory (DFT), have become instrumental in mapping the potential energy surfaces of these reactions and identifying the operative mechanisms.

One key area of investigation has been the role of catalysts, such as acetic acid, in the aminolysis of unactivated esters. Computational studies have explored two primary mechanistic pathways: a classical stepwise mechanism and a concerted mechanism.

Stepwise Mechanism: This pathway involves the initial nucleophilic addition of the amine to the ester's carbonyl group to form a tetrahedral intermediate. This is followed by proton transfer and subsequent elimination of the leaving group.

Concerted Mechanism: In this pathway, the carbon-nitrogen bond formation and the carbon-oxygen bond cleavage of the leaving group occur simultaneously through a single transition state.

Computational models for the acetic acid-catalyzed aminolysis of an ester by an amine have shown that the concerted mechanism is kinetically favorable compared to the classic stepwise pathway. The acetic acid catalyst is proposed to act as a bifunctional catalyst, facilitating proton transfer within a cyclic transition state, thereby lowering the activation energy.

For the uncatalyzed aminolysis of esters, computational studies on model systems, such as the reaction of methyl formate with ammonia (B1221849), have indicated that the stepwise and concerted mechanisms can have very similar activation energies. nih.govresearchgate.net However, when a second amine molecule acts as a general base catalyst, the stepwise mechanism is predicted to have a significantly lower activation energy. nih.govresearchgate.net This suggests that the reaction order in amine can be greater than one, a phenomenon that has been observed experimentally in the aminolysis of some esters.

In the context of decylamine and acetate, the acetate ion can function as a general base, analogous to the second amine molecule in the self-catalyzed reaction or the carboxylic acid in the acid-catalyzed pathway. The presence of the long decyl chain in decylamine can also introduce hydrophobic interactions that may influence the reaction kinetics, particularly in aqueous or mixed-solvent systems.

Experimental kinetic studies on the aminolysis of p-nitrophenyl acetate by n-decylamine provide valuable data for understanding the reactivity of this system. The reaction is typically monitored by observing the release of the p-nitrophenoxide ion spectrophotometrically. The observed rate constants can be used to determine the order of the reaction with respect to the amine and to calculate the second-order rate constant (k₂) for the reaction.

Below is an interactive data table summarizing hypothetical kinetic data for the aminolysis of an ester by decylamine, illustrating the effect of a catalyst on the reaction rate.

Reaction Condition[Decylamine] (M)[Ester] (M)Catalystk_obs (s⁻¹)k₂ (M⁻¹s⁻¹)
Uncatalyzed0.10.001None5.0 x 10⁻⁴5.0 x 10⁻³
Catalyzed0.10.001Acetate2.5 x 10⁻³2.5 x 10⁻²
Uncatalyzed0.20.001None1.0 x 10⁻³5.0 x 10⁻³
Catalyzed0.20.001Acetate5.0 x 10⁻³2.5 x 10⁻²

Note: The data in this table is illustrative and intended to demonstrate the principles of kinetic analysis. Actual experimental values may vary.

The detailed research findings from computational studies provide a framework for interpreting such kinetic data. For instance, the calculated activation free energies for different pathways can be correlated with the experimentally determined rate constants. The theoretical models can also predict the structure of the transition states, offering insights into the stereoselectivity of the reaction when chiral centers are involved.

Further computational investigations into the aminolysis of esters have explored the role of the solvent and the nature of the ester's leaving group. nih.govresearchgate.netresearchgate.net These studies have shown that both specific and general solvent effects can significantly impact the activation barriers of the reaction. The reactivity of the ester is also a critical factor, with more activated esters (i.e., those with better leaving groups) exhibiting faster rates of aminolysis.

Analytical Methodologies for Research and Characterization of Decylamine, Acetate

Chromatographic Techniques for Analysis and Purity Assessment

Chromatography is fundamental in separating Decylamine (B41302), acetate (B1210297) from impurities or other components in a mixture, allowing for its identification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Variations (DAD, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amine salts like Decylamine, acetate. Given that this compound is a salt of a long-chain primary amine, it can be analyzed using reversed-phase HPLC, often with specific mobile phase additives to improve peak shape and retention. Decylamine itself is frequently used as an ion-pairing agent in HPLC methods to enhance the retention and separation of acidic compounds. koreascience.krscribd.commdpi.comnih.gov For instance, a method for analyzing vitamin C utilizes a C18 column with a sodium acetate eluent that contains decylamine as an ion-pairing agent to improve chromatographic results. scribd.comnih.gov Similarly, the analysis of theophylline (B1681296) and its metabolites in urine was performed using ion-pair chromatography with decylamine as the pairing reagent in a sodium acetate buffered mobile phase. koreascience.kr

When analyzing this compound itself, a C18 column is typically effective. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like sodium acetate. koreascience.krscribd.com Different detectors can be coupled with the HPLC system for detection and quantification:

Diode-Array Detector (DAD): Provides ultraviolet-visible spectra, which is useful for identification if the analyte possesses a suitable chromophore.

Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds like this compound that lack a strong chromophore.

Mass Spectrometry (MS): Offers high sensitivity and specificity, providing mass-to-charge ratio information that confirms the identity of the compound.

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18Separation based on hydrophobicity.
Mobile PhaseAcetonitrile / Sodium Acetate BufferElution of the analyte from the column. koreascience.krscribd.com
AdditivesIon-Pairing Agents (e.g., Decylamine itself)Improves peak shape and retention for ionic compounds. mdpi.comnih.gov
DetectorsDAD, ELSD, MSDetection, quantification, and identification.

Gas Chromatography (GC-FID)

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a standard method for assessing the purity of volatile and thermally stable compounds. Decylamine, the parent amine of the acetate salt, is sufficiently volatile for GC analysis. sigmaaldrich.com GC-FID is widely used for the quantitation of volatile amines in pharmaceutical and chemical samples. chromatographyonline.com Analysis of a homologous series of primary amines, including decylamine, has been demonstrated using GC-FID. researchgate.net For the analysis of this compound, a derivatization step to convert the salt to the more volatile free amine might be employed, or direct injection may be possible depending on the thermal stability of the salt. The purity of commercial decylamine is often specified by GC analysis. sigmaaldrich.com

ParameterExample Condition for Primary Amines researchgate.net
ColumnSPB-1701, 30m x 0.25mm ID, 0.25µm film
Carrier GasHelium
DetectorFlame Ionization Detector (FID)
Injector Temperature220°C
Detector Temperature300°C

Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral molecules, particularly in the pharmaceutical industry. wiley.com While decylamine itself is not chiral, SFC would be the method of choice for separating enantiomers of chiral derivatives of decylamine or related primary amines. SFC offers advantages over HPLC, including faster analysis times and higher efficiency. chromatographyonline.commdpi.com The separation of primary amine enantiomers is challenging and often requires specialized chiral stationary phases (CSPs). wiley.com Polysaccharide-based and crown ether-derived CSPs have shown success in resolving primary amine racemates. wiley.comresearchgate.net The choice of mobile phase modifier, such as an acidic or basic additive, is critical for achieving separation. wiley.comresearchgate.net

Chiral Stationary Phase (CSP) TypeDescriptionMobile Phase Considerations
Polysaccharide-based (e.g., Chiralpak)Widely used for a broad range of chiral compounds, including derivatized amines. wiley.comnih.govTypically requires a basic additive (e.g., ammonium (B1175870) hydroxide) in the modifier. wiley.com
Crown Ether-derived (e.g., Crownpak®)Specifically effective for the chiral resolution of primary amines due to host-guest complexation. wiley.comRequires an acidic mobile phase (e.g., trifluoroacetic acid). wiley.com
Pirkle-typeBased on π-acid or π-base principles, useful for compounds with aromatic rings. wiley.comVaries based on analyte and specific phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Systems

For the detection and quantification of this compound in complex matrices such as biological fluids or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method due to its exceptional sensitivity and selectivity. nih.govfrag-den-staat.de Methods for analyzing primary amines in various samples often use LC-MS/MS with electrospray ionization in the positive ion mode (ESI+), as the amine group is readily protonated. nih.govsciex.com The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor ion and a corresponding product ion. frag-den-staat.de Although many published methods focus on primary aromatic amines, the analytical principles are directly applicable to aliphatic amines like decylamine. nih.govfrag-den-staat.desciex.com

ParameterTypical Setting for Primary Amine Analysis
ChromatographyReversed-Phase UPLC/HPLC waters.com
Ionization ModeElectrospray Ionization Positive (ESI+) sciex.com
Mass AnalyzerTriple Quadrupole (TQ) sciex.com
Detection ModeMultiple Reaction Monitoring (MRM) frag-den-staat.de
Example Analyte ClassPrimary Aromatic Amines (principles apply to aliphatic amines) nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, confirming its molecular structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural characterization of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. nih.gov Spectral data for this compound are available in public databases. nih.gov

¹H NMR: The proton NMR spectrum would show characteristic signals for the decyl chain, including a triplet for the terminal methyl group (CH₃), multiplets for the methylene (B1212753) groups (-(CH₂)₈-), and a signal for the methylene group adjacent to the nitrogen (-CH₂-N). The protons of the ammonium group (-NH₃⁺) and the methyl protons of the acetate counter-ion (CH₃COO⁻) would also be visible.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the decyl chain, as well as the carboxyl carbon and the methyl carbon of the acetate ion. nih.gov

The analysis of these spectra allows for complete structural confirmation of this compound. rsc.org

GroupNucleusExpected Chemical Shift Range (ppm)Multiplicity (¹H NMR)
CH₃- (decyl)¹H / ¹³C~0.9 / ~14Triplet (t)
-(CH₂)₈-¹H / ¹³C~1.2-1.7 / ~22-32Multiplet (m)
-CH₂-NH₃⁺¹H / ¹³C~3.0 / ~40Triplet (t)
CH₃-COO⁻¹H / ¹³C~1.9 / ~21Singlet (s)
CH₃-COO⁻¹³C~175-180N/A

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise mass determination and formula validation of chemical compounds. In the context of this compound, HRMS provides unambiguous identification and characterization.

HRMS, often coupled with liquid chromatography (LC-MS), offers high sensitivity and resolution, making it suitable for analyzing complex mixtures and trace amounts of substances. acs.org For instance, studies have utilized HRMS to confirm the molecular formula of synthesized compounds, ensuring the integrity of the chemical structure. rsc.org The technique is capable of distinguishing between molecules with very similar masses, which is essential for accurate compound identification.

In a typical workflow, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). rsc.org The high resolution of the mass analyzer allows for the determination of the exact mass of the ion, which can then be used to deduce its elemental composition. rsc.org

Table 1: Representative HRMS Analysis Parameters

ParameterValue/SettingSource
Instrument Agilent 1260 Infinity Binary LC coupled with a 6230 Accurate-Mass TOFMS system rsc.org
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode rsc.orgrsc.org
Mass Range m/z 100-1500 rsc.org
Capillary Voltage 3.5 kV rsc.org
Capillary Temperature 275 °C rsc.org
Data Analysis Comparison of calculated m/z for the expected formula with the found m/z rsc.org

Spectrophotometric Determination in Encapsulation Studies

Spectrophotometry is a widely used method for quantifying the amount of a substance in a solution by measuring its absorbance of light. In the field of drug delivery and materials science, it is employed to determine the efficiency of encapsulation of active molecules like this compound within carrier systems such as microcapsules or nanoparticles. researchgate.netnottingham.ac.uk

The principle involves creating a calibration curve by measuring the absorbance of known concentrations of the free compound. The amount of encapsulated compound is then determined indirectly by measuring the concentration of the free, unencapsulated compound in the supernatant after the encapsulation process. nottingham.ac.uk Alternatively, the encapsulated material can be released from the carrier and its concentration measured directly.

Encapsulation efficiency is a key parameter in the development of controlled-release formulations. researchgate.net Studies have shown that factors such as the properties of the polymer and the amine can influence the formation and stability of microcapsules. google.com

Structural Characterization Techniques for Organized Assemblies

X-ray Diffraction (XRD) for Intercalated Structures

X-ray Diffraction (XRD) is a powerful technique for investigating the crystal structure of materials. It is particularly valuable for characterizing intercalated structures, where guest molecules like decylamine are inserted between the layers of a host material. researchgate.net

The intercalation of decylamine into layered materials, such as silicates or metal phosphates, leads to a change in the interlayer spacing, which can be precisely measured by XRD. researchgate.netnii.ac.jp The position of the diffraction peaks in the XRD pattern is related to the distance between the crystal planes (d-spacing) according to Bragg's Law. An increase in the d-spacing is a direct indication that intercalation has occurred.

Research has shown that the solvent used during the intercalation process can significantly influence the resulting structure. For example, using a poor solvent for decylamine, like water, can lead to a well-ordered bilayer of decylamine molecules within the interlayer space of a silicate (B1173343) host. researchgate.net In contrast, good solvents for decylamine may result in more disordered structures. researchgate.net

Table 2: Effect of Solvent on the Basal Spacing of Decylamine-Intercalated Octosilicate

SolventBasal Spacing (d-value)Structural OrderSource
WaterCorresponds to a decylamine bilayerWell-ordered researchgate.net
Ethanol (B145695)Small basal spacingWell-ordered (monolayer or bilayer) nii.ac.jp
AcetonitrileRelatively large basal spacingFairly well-ordered nii.ac.jp
Cyclohexane (B81311)Little to no intercalationN/A researchgate.netnii.ac.jp
Toluene (B28343)Little to no intercalationN/A researchgate.netnii.ac.jp

Surface and Interfacial Analysis Methods

Contact Angle Measurements

Contact angle measurements are a fundamental method for characterizing the wettability and surface energy of a solid. This technique is used to assess the hydrophobicity or hydrophilicity of surfaces modified with decylamine. A high contact angle indicates a hydrophobic surface, while a low contact angle suggests a hydrophilic surface. aaup.edudataphysics-instruments.com

In studies involving thin films, the functionalization of a surface with decylamine, a hydrophobic amine, has been shown to significantly increase the water contact angle. nsf.govnih.gov For example, treating a reactive polymer film with decylamine can transform a hydrophilic or moderately hydrophobic surface into a superhydrophobic one, with contact angles exceeding 150°. nsf.gov

The measurement is typically performed by placing a droplet of a liquid (commonly water) on the surface and measuring the angle formed between the solid surface and the liquid-vapor interface. aaup.edudataphysics-instruments.com

Table 3: Water Contact Angles of Polymer Films Before and After Decylamine Functionalization

Film TypeContact Angle Before Functionalization (°)Contact Angle After Decylamine Functionalization (°)Source
PEI/P1A (13.8% hydrolyzed)123.4 ± 1.4157.7 ± 2.9 nsf.gov
PEI/P1B (16.7% hydrolyzed)156.2 ± 0.4157.3 ± 0.5 nsf.gov
PEI/P1C (25.9% hydrolyzed)137.5 ± 2.7152.6 ± 0.2 nsf.gov
PEI/P1D (35.5% hydrolyzed)130.8 ± 6.1146.0 ± 0.3 nsf.gov
PEI/PVDMADIST~75~95 nih.gov

Ellipsometry for Thin Film Characterization

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical properties of thin films, from sub-nanometer to micron scales. horiba.comucf.edu It measures the change in the polarization state of light upon reflection from a sample surface. laserfocusworld.com

By analyzing the change in polarization, which is represented by the parameters Psi (Ψ) and Delta (Δ), a model-based analysis can be performed to extract information about the film's thickness, roughness, and optical constants (refractive index and extinction coefficient). horiba.comlaserfocusworld.com

This technique is highly sensitive to film thickness and is widely used in various fields, including microelectronics, optical coatings, and materials science, to characterize thin films and multilayer structures. semilab.comresearchgate.net While specific studies on this compound using ellipsometry are not detailed in the provided context, the technique is a standard method for the characterization of thin films that could be formed by or functionalized with this compound. nsf.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. In the context of this compound, XPS is invaluable for studying its adsorption, orientation, and chemical interactions on various substrates.

When this compound is adsorbed onto a surface, XPS analysis can provide detailed chemical information. The primary amine group and the acetate counter-ion can be distinguished by examining the high-resolution spectra of the nitrogen (N 1s), oxygen (O 1s), and carbon (C 1s) core levels. For instance, the N 1s binding energy can differentiate between a protonated amine (R-NH3+) and a free amine (R-NH2), providing insights into the acid-base chemistry at the interface.

A typical XPS analysis of a thin film of this compound would involve irradiating the sample with a focused beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the material. The binding energy of these electrons is characteristic of the element and its chemical environment.

Research Findings: Studies on similar long-chain alkylamines adsorbed on substrates like mica or silica (B1680970) demonstrate the power of XPS. For example, the high-resolution N 1s spectrum can be deconvoluted into multiple peaks, which may correspond to the cationic ammonium headgroup of Decylamine interacting with the negatively charged acetate ion and potentially the substrate itself. The C 1s spectrum can be analyzed to distinguish between the carbons of the alkyl chain (C-C, C-H), the carbon adjacent to the nitrogen (C-N), and the carboxylate carbon of the acetate (O-C=O). This level of detail is crucial for understanding the formation of self-assembled monolayers or adsorbed films.

Below is an illustrative data table of expected binding energies for this compound. Actual values can vary slightly based on the specific spectrometer and the substrate used.

Table 1: Representative XPS Binding Energies for this compound

Core Level Chemical Species Expected Binding Energy (eV) Information Yielded
C 1s C-C, C-H (alkyl chain) ~285.0 Confirmation of the decyl hydrocarbon chain.
C 1s C-N (amine head) ~286.5 Identification of the carbon bound to nitrogen.
C 1s O-C=O (acetate) ~289.0 Confirmation of the acetate counter-ion.
N 1s R-NH3+ (protonated amine) ~401.5 - 402.0 Evidence of the ammonium salt form.

Quartz Crystal Microbalance with Dissipation (QCM-D) for Aqueous Behavior

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a real-time, surface-sensitive technique that measures mass changes and viscoelastic properties of molecular layers as they form or interact with a surface. It is particularly well-suited for studying the adsorption and self-assembly of surfactants like this compound from an aqueous solution.

The technique utilizes a thin quartz crystal sensor that oscillates at a fundamental resonance frequency. When a thin film adsorbs onto the sensor surface, the resonance frequency decreases. This change in frequency (Δf) is directly proportional to the adsorbed mass, as described by the Sauerbrey equation (for thin, rigid films). Simultaneously, QCM-D measures the dissipation (ΔD), which is the damping of the oscillation. The dissipation provides qualitative information about the viscoelastic (i.e., softness or rigidity) properties of the adsorbed layer. A soft, diffuse, or hydrated layer will result in a larger ΔD compared to a rigid and compact layer.

Research Findings: For an amphiphilic compound like this compound, QCM-D can monitor its adsorption kinetics and the structural transitions of the adsorbed layer on various surfaces (e.g., silica, cellulose (B213188), gold). At low concentrations, individual molecules may adsorb. As the bulk concentration increases towards the critical micelle concentration (CMC), a more organized monolayer or bilayer structure can form on the surface, which is observable through distinct changes in both frequency and dissipation.

For example, the initial adsorption of this compound onto a negatively charged surface like silica would likely show a rapid decrease in frequency (mass uptake) and a relatively low increase in dissipation, indicating the formation of a rigid, electrostatically-driven layer. Further adsorption might lead to the formation of a more hydrated or less ordered second layer, which would be indicated by a larger increase in dissipation relative to the frequency shift.

Table 2: Illustrative QCM-D Response for this compound Adsorption on Silica

Adsorption Step Analyte Concentration Typical Change in Frequency (Δf) Typical Change in Dissipation (ΔD) Interpretation
1. Initial Adsorption Low (sub-CMC) -25 Hz 2 x 10⁻⁶ Rapid mass uptake; formation of a relatively rigid, possibly patchy monolayer.
2. Layer Saturation Near CMC -40 Hz 5 x 10⁻⁶ Surface saturation; the layer becomes more complete.

Method Development and Validation Principles

Quality by Design (QbD) Applications in Analytical Chemistry

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. In analytical chemistry, the "product" is the analytical method itself, and its "quality" is defined by its ability to produce reliable and consistent data.

For a compound like this compound, applying QbD to the development of a quantitative assay (e.g., by HPLC or titration) involves:

Defining the goal: Clearly stating the purpose of the method (e.g., to quantify this compound in a raw material with a specific accuracy and precision).

Identifying critical quality attributes (CQAs): These are the performance characteristics of the method, such as accuracy, precision, linearity, range, and specificity.

Risk Assessment: Identifying the variables in the method (e.g., pH of mobile phase, column temperature, titrant concentration) that could impact the CQAs.

Developing a design space: Creating a multidimensional space based on experimental data where method variables can be adjusted without affecting the quality of the results.

Implementing a control strategy: Establishing procedures and controls to ensure the method consistently operates within the validated design space.

This approach moves away from the traditional "one-factor-at-a-time" (OFAT) experimentation towards a more holistic understanding of how different parameters interact.

Design of Experiments (DoE) for Method Optimization

Design of Experiments (DoE) is the primary statistical tool used to implement the QbD approach and establish a method's design space. DoE allows for the simultaneous and systematic variation of multiple method parameters (factors) to understand their individual and interactive effects on the method's performance (responses).

For optimizing an HPLC method for this compound, a DoE study could investigate factors such as:

Factors: Mobile phase pH, percentage of organic modifier, column temperature, and flow rate.

Responses: Peak resolution (from potential impurities), peak tailing factor, retention time, and analysis run time.

Common DoE designs include factorial and response surface methodologies (e.g., Box-Behnken or Central Composite Design). The results are used to build a mathematical model that predicts the method's performance, allowing for the identification of optimal operating conditions.

Table 3: Example DoE Framework for HPLC Method Optimization of this compound

Factors (Variables) Levels (Range Studied) Responses (Measured Outcomes)
A: Mobile Phase pH 2.5, 3.0, 3.5 Y1: Resolution
B: % Acetonitrile 40%, 50%, 60% Y2: Tailing Factor

This structured approach ensures that the final method is robust, meaning it is insensitive to small, deliberate variations in method parameters, which is a key goal of modern analytical development.

Analytical Target Profile (ATP) Definition

The Analytical Target Profile (ATP) is the first step in applying the QbD framework and serves as the foundation for method development. The ATP is a prospective summary of the performance requirements for an analytical method, defining what needs to be measured and the level of quality required in the results to support a specific decision. It essentially defines the "fitness for purpose" of the method before development begins.

The ATP is defined without consideration of any specific analytical technique. It is a high-level directive that guides the selection of the technology and the subsequent method development and validation.

For the analysis of this compound as a raw material, the ATP would stipulate the required performance characteristics.

Table 4: Example Analytical Target Profile (ATP) for a Purity Assay of this compound Raw Material

Attribute Target Criteria Justification
Analyte This compound The method must be specific for the target compound.
Matrix Raw Material (Solid) Defines the sample type to be analyzed.
Measurement Purity Assay The method is intended to quantify the main component.
Accuracy Reportable value should be within 2.0% of the true value. Ensures the measurement is close to the actual amount present.
Precision The relative standard deviation (RSD) should not be more than 1.5%. Ensures consistency and repeatability of results.
Range 80% to 120% of the nominal concentration. Defines the concentration interval over which the method must be accurate and precise.

By defining the ATP at the outset, the entire method development and validation lifecycle is focused on achieving these predefined objectives, ensuring the final analytical procedure is scientifically sound and fit for its intended purpose.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Decylamine acetate purity and structural confirmation?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the acetate group's presence and amine proton environment. Infrared (IR) spectroscopy can validate functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for acetate). High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, using a C18 column and acetonitrile/water mobile phase (70:30 v/v) .

Q. What are the key considerations for synthesizing high-purity Decylamine acetate in laboratory conditions?

  • Methodological Answer : Neutralize decylamine (1-aminodecane) with glacial acetic acid in a 1:1 molar ratio under inert gas (N₂) to prevent oxidation. Purify via recrystallization in ethanol/water (3:1 v/v) and confirm purity via melting point analysis (expected range: 85–90°C). Document reagent sources (e.g., CAS 2016-57-1 for decylamine) and storage conditions (4°C, desiccated) to ensure reproducibility .

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